(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMBBNYQPHOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366323 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-82-6 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the benzyl ring and the secondary amine (-NH-) are primary sites for oxidation.
Key Observations:
-
Methoxy group oxidation : Under strong acidic conditions with KMnO₄ or CrO₃, the methoxy group converts to a ketone or carboxylic acid. For example:
-
Amine oxidation : The secondary amine may oxidize to a nitroso or nitro compound using H₂O₂ or peracetic acid.
| Reagent | Conditions | Product | Theoretical Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 5-Bromo-2-carboxybenzyl derivative | ~60–70% |
| CrO₃ | Acetic acid, reflux | 5-Bromo-2-oxobenzyl intermediate | ~50–55% |
| H₂O₂ | RT, 12 hrs | N-Oxide derivative | ~30–40% |
Reduction Reactions
The bromine atom and aromatic rings are susceptible to reduction.
Key Observations:
-
Bromine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen:
-
Amine reduction : Lithium aluminum hydride (LiAlH₄) may reduce adjacent carbonyls (if present) but leaves the amine intact.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 hrs | Dehalogenated product (2-methoxybenzyl variant) | Selective for Br |
| LiAlH₄ | Dry THF, 0°C → RT | Unchanged amine structure | No reaction observed |
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) under electron-deficient conditions.
Key Observations:
-
Bromine substitution : Reacts with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 120°C, 24 hrs | 5-Azido-2-methoxybenzyl derivative | ~85% |
| KSCN | DMSO, 100°C, 18 hrs | 5-Thiocyano-2-methoxybenzyl variant | ~75% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzyl ring undergoes EAS at specific positions.
Key Observations:
-
Nitration : The methoxy group directs nitration to the para position (relative to -OCH₃).
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Bromo-2-methoxy-4-nitrobenzyl derivative | Para to -OCH₃ |
| ClSO₃H | RT, 12 hrs | 5-Bromo-3-sulfo-2-methoxybenzyl variant | Meta to -Br |
Functional Group Transformations
The amine group participates in condensation or alkylation reactions.
Key Observations:
-
Schiff base formation : Reacts with aldehydes to form imines.
-
N-Alkylation : Treatment with alkyl halides yields tertiary amines.
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Imine formation | Benzaldehyde, EtOH | N-Benzylidene derivative | Ligand synthesis |
| N-Methylation | CH₃I, K₂CO₃ | N-Methylated amine | Bioactivity modulation |
Stability and Degradation
The compound degrades under UV light or strong bases:
-
Photodegradation : Bromine may dissociate, forming free radicals.
-
Base hydrolysis : The methoxy group demethylates to -OH in NaOH/EtOH.
Scientific Research Applications
Pharmacological Studies
(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine has been investigated for its role as a potential anti-virulence agent. It inhibits the KtrAB ion channel complex, which is crucial for potassium ion homeostasis in pathogens. By disrupting this mechanism, the compound can interfere with pathogen survival within host cells, making it a candidate for developing new antimicrobial therapies .
Chemical Synthesis and Modification
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. Researchers have utilized this compound in synthetic pathways to create new chemical entities with potential therapeutic applications .
Biochemical Assays
The compound has been employed in biochemical assays aimed at understanding the interactions between small molecules and biological targets. Its ability to modulate ion channels makes it suitable for studies investigating ion transport mechanisms and their implications in diseases such as hypertension and heart disease.
Case Study 1: Anti-Virulence Mechanism
A study demonstrated the efficacy of this compound in inhibiting the KtrAB ion channel complex in Staphylococcus aureus. The results indicated that treatment with this compound reduced bacterial viability significantly compared to controls, suggesting its potential as a therapeutic agent against resistant strains of bacteria .
Case Study 2: Synthesis of Derivatives
Researchers synthesized various derivatives of this compound to evaluate their pharmacological profiles. The modifications led to compounds with improved selectivity and potency against specific biological targets, showcasing the compound's utility as a precursor in drug development .
Data Table: Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Anti-virulence agent targeting KtrAB ion channels | Significant reduction in S. aureus viability observed |
| Chemical Synthesis | Building block for creating derivatives | Derivatives showed enhanced biological activity |
| Biochemical Assays | Investigating small molecule interactions | Modulation of ion transport mechanisms identified |
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Serotonin Receptor Ligands
- N-(5-Bromo-2-methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride ():
- Structural Differences : Replaces the 3-fluorophenyl group with an indole ring.
- Properties : 50% synthetic yield, m.p. 192–193°C, and 5-HT₂ receptor binding activity.
- Key Insight : The indole moiety enhances serotonin receptor affinity due to π-π stacking and hydrogen bonding, whereas the fluorophenyl group in the target compound may improve metabolic stability via fluorine’s electronegativity .
Kinase Inhibitors with Fluorophenyl Groups
- NFOT (): Structural Differences: Contains a 3-fluorophenyl group within a spirocyclic triazaspirodecanone scaffold. Properties: Acts as a kinase inhibitor, highlighting the role of fluorine in enhancing target selectivity and membrane permeability.
Phenethylamine Derivatives Targeting 5-HT₂A Receptors
- 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride ():
- Structural Differences : Features a 4-bromo-2,5-dimethoxyphenyl group instead of 5-bromo-2-methoxybenzyl.
- Properties : Demonstrated 5-HT₂A receptor agonist activity.
- Key Insight : Bromine and methoxy substituents at specific positions enhance receptor binding, suggesting the target compound may exhibit similar serotonergic activity with altered selectivity due to the 3-fluorophenyl group .
Thiophene-Based Analogues
- [(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine ():
- Structural Differences : Substitutes the benzene ring with a bromothiophene system.
- Properties : Molecular weight 296.23 g/mol; thiophene’s sulfur atom increases lipophilicity.
- Key Insight : The target compound’s benzene ring may offer stronger π-π interactions in receptor binding compared to thiophene’s weaker aromaticity .
Simpler Fluorophenyl Amines
- 2-(3-Fluorophenyl)ethylamine hydrochloride ():
- Structural Differences : Lacks the bromo-methoxybenzyl group, simplifying the structure.
- Properties : MW 217.71 g/mol; serves as a building block for complex amines.
- Key Insight : The absence of aromatic bromine and methoxy groups reduces steric hindrance and electronic complexity, underscoring the target compound’s design for enhanced target engagement .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Bioactivity Data
| Compound | Yield (%) | Melting Point (°C) | IC₅₀/EC₅₀ | Application |
|---|---|---|---|---|
| N-(5-Bromo-2-methoxybenzyl)-[2-(indol-3-yl)ethyl]amine | 50 | 192–193 | Not reported | Serotonin receptors |
| Schiff base derivatives () | 96 | Not reported | 1.28 μg/mL (MCF7) | Anticancer |
| 2-(3-Fluorophenyl)ethylamine | Not reported | RT storage | Not reported | Chemical intermediate |
Key Observations
Substituent Effects :
- Bromine : Enhances halogen bonding and lipophilicity, critical for membrane penetration .
- Methoxy Group : Improves solubility and modulates electronic effects on aromatic rings .
- Fluorophenyl : Increases metabolic stability and target selectivity via electronegativity .
Synthetic Feasibility :
- Yields for analogues range from 50% to 96%, indicating feasible synthesis routes for the target compound .
Biological Activity
Overview
The compound (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is a member of the phenethylamine class, notable for its unique substitution pattern, which includes a bromine atom at the 5th position and a methoxy group at the 2nd position of the benzyl ring, alongside a fluorophenyl group on the ethylamine chain. This structural configuration is believed to contribute to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors or enzymes, influencing physiological effects. Specifically, research indicates that it can inhibit ion channels, such as the KtrAB ion channel complex, which plays a crucial role in potassium homeostasis in bacteria, thereby affecting pathogen survival in host cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Properties : In a study investigating the compound's anticancer effects, it was found to exhibit significant cytotoxicity against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines. The observed IC50 values indicated that it could be a promising candidate for further development as an anticancer agent .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of this compound, revealing its effectiveness against various bacterial strains. The modulation of ion channels was highlighted as a key mechanism through which it exerts its effects, leading to disruptions in bacterial homeostasis and viability .
Comparative Analysis
The unique structural features of this compound distinguish it from similar compounds. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (5-bromo-2-methoxypyridine) | Pyridine ring instead of benzyl | Limited reports on biological activity |
| (2-bromo-5-(trifluoromethyl)pyridine) | Trifluoromethyl group present | Antimicrobial properties reported |
The presence of both bromine and fluorine atoms in this compound enhances its chemical reactivity and potential interactions with biological targets, making it valuable for specialized research applications.
Q & A
Q. What are the key considerations for synthesizing (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine?
Answer: The synthesis involves multi-step organic reactions, including:
- Halogenation and Methoxy Group Introduction : Start with a bromo-methoxybenzyl precursor (e.g., methyl 2-bromo-5-methoxybenzoate) to ensure proper substitution patterns .
- Amine Coupling : React the benzyl halide with 2-(3-fluorophenyl)ethylamine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .
- Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is critical to isolate the product. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR .
Q. How can researchers analytically characterize this compound to confirm its structure?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching bromine and fluorine .
- HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Receptor Binding Assays : Screen for affinity at dopamine D₂ and serotonin 5-HT₃ receptors using radioligand displacement (e.g., [³H]spiperone for D₂, [³H]GR65630 for 5-HT₃) .
- Cytotoxicity Testing : Use MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at concentrations ≤10 µM .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
Answer:
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during the amine coupling step to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions. Use microwave-assisted synthesis to reduce reaction time and improve reproducibility .
Q. How should researchers resolve contradictions in receptor binding data across studies?
Answer:
- Assay Standardization : Ensure consistent buffer pH, temperature (25°C vs. 37°C), and ligand concentrations. For example, serotonin 5-HT₃ affinity may vary with Na⁺/K⁺ ion concentrations .
- Cross-Reactivity Profiling : Use functional assays (e.g., calcium flux) to confirm whether off-target effects at adrenergic or histamine receptors explain discrepancies .
Q. What computational strategies predict the compound’s interaction with microbial enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like leucyl-tRNA synthetase. Prioritize the trifluoromethyl and bromo groups for hydrophobic binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the methoxy group and catalytic residues (e.g., Asp149 in E. coli leucyl-tRNA synthetase) .
Q. How can metabolic stability be assessed to guide lead optimization?
Answer:
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. A half-life <30 min suggests poor metabolic stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition, which may correlate with drug-drug interaction risks .
Q. What strategies address low aqueous solubility during formulation studies?
Answer:
- Salt Formation : React the free base with HCl or citrate to improve solubility. Characterize salts via X-ray diffraction to confirm crystallinity .
- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) and optimize particle size (<200 nm) via solvent evaporation. Assess release kinetics in PBS (pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
